

# N-Methylindan-2-amine hydrochloride discovery and history

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## Compound of Interest

Compound Name: **N-Methylindan-2-amine hydrochloride**

Cat. No.: **B173241**

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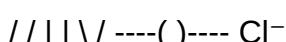
An In-depth Technical Guide to **N-Methylindan-2-amine Hydrochloride**

## Introduction

**N-Methylindan-2-amine hydrochloride**, also known by synonyms such as NM2AI and N-methyl-2-aminoindane, is a synthetic stimulant compound belonging to the 2-aminoindane family. It is a rigid analog of methamphetamine.<sup>[1]</sup> This guide provides a comprehensive overview of its discovery, history, pharmacology, and synthetic methodologies, tailored for researchers, scientists, and drug development professionals.

## Chemical Identity and Structure

- IUPAC Name: N-Methyl-2,3-dihydro-1H-inden-2-amine hydrochloride
- CAS Number: 10408-85-2<sup>[1]</sup>
- Molecular Formula: C<sub>10</sub>H<sub>13</sub>N · HCl<sup>[2]</sup>
- Molecular Weight: 183.7 g/mol <sup>[2]</sup>
- Structure:



## Discovery and History

The exploration of aminoindane derivatives dates back to the 1980s, with researchers investigating them as semi-rigid congeners of psychoactive phenylethylamines.<sup>[2][3]</sup> In the 1990s, certain aminoindane derivatives of MDMA were identified as highly selective serotonin-releasing agents.<sup>[3]</sup> N-Methylindan-2-amine, as an N-alkylated congener of β-phenethylamine, was studied to compare its biological effects to other similar compounds.<sup>[4]</sup> More recently, NM2AI has appeared on the online market as a designer drug or research chemical, leading to its detection in forensic samples.<sup>[1][3]</sup> Despite its availability, it has a relatively short history of human use, and much of the understanding of its effects is still developing.<sup>[5][6]</sup>

## Pharmacology

**N-Methylindan-2-amine hydrochloride** is primarily recognized for its activity as a selective norepinephrine releasing agent and reuptake inhibitor.<sup>[1]</sup>

## Mechanism of Action

The primary mechanism of action for N-Methylindan-2-amine is the modulation of norepinephrine levels in the synapse. It acts as a potent norepinephrine reuptake inhibitor and also stimulates the release of this neurotransmitter.<sup>[1]</sup> Unlike many other stimulants, it does not significantly affect dopamine or serotonin release, even at high concentrations.<sup>[1]</sup> Additionally, it exhibits affinity for other monoamine receptors, including TAAR1, alpha-2A adrenergic, 5-HT1A, and 5-HT2A receptors, which may contribute to its overall pharmacological profile.<sup>[1]</sup>

## Pharmacodynamics

The following table summarizes the in vitro pharmacodynamic data for N-Methylindan-2-amine.

Target	Assay Type	Value	Unit
Norepinephrine Transporter (NET)	Reuptake Inhibition	2.4	µM (IC <sub>50</sub> )
TAAR1 Receptor	Agonist	3.3	µM (EC <sub>50</sub> )
Alpha-2A Adrenergic Receptor	Binding Affinity	0.49	µM (K <sub>i</sub> )
5-HT1A Receptor	Binding Affinity	3.6	µM (K <sub>i</sub> )
5-HT2A Receptor	Binding Affinity	5.4	µM (K <sub>i</sub> )

Data sourced from Luethi D, et al. (2018) as cited in Wikipedia.[\[1\]](#)

## Pharmacokinetics

A study on the metabolism of N-Methylindan-2-amine identified its main metabolites, providing a basis for its detection in biological samples.[\[1\]](#) Further research in mice has highlighted that a key active metabolite is 2-aminoindane (2-AI).[\[6\]](#)[\[7\]](#)

## Experimental Protocols

### Synthesis of N-Methylindan-2-amine Hydrochloride

A common method for the synthesis of N-Methylindan-2-amine is through the reductive amination of 2-indanone with methylamine.[\[8\]](#)

Materials:

- 2-Indanone
- Methylamine (40% solution in methanol)
- Sodium cyanoborohydride (NaBH<sub>3</sub>CN)
- Methanol
- Glacial acetic acid

- Diethyl ether
- Saturated sodium bicarbonate solution
- Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Hydrochloric acid (ethanolic solution)

Procedure:

- **Imine Formation:** Dissolve 2-indanone (1.0 eq) in methanol in a round-bottom flask. Add methylamine solution (1.2 eq) and stir. Adjust the pH to approximately 6-7 with glacial acetic acid. Continue stirring at room temperature for 1-2 hours.
- **Reduction:** Slowly add sodium cyanoborohydride (1.5 eq) in portions to the reaction mixture. Stir overnight at room temperature.
- **Work-up:** Quench the reaction with water and remove the methanol under reduced pressure. Basify the mixture to a pH of 8-9 with saturated sodium bicarbonate solution.
- **Extraction:** Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- **Purification of the Free Base:** Filter the solution and concentrate under reduced pressure to obtain the crude **N-Methylindan-2-amine free base**. Purify via distillation under reduced pressure or column chromatography.
- **Salt Formation:** Dissolve the purified free base in a minimal amount of diethyl ether and cool in an ice bath. Add a stoichiometric amount of ethanolic hydrochloric acid dropwise with stirring.
- **Isolation:** Collect the precipitated **N-Methylindan-2-amine hydrochloride** by filtration, wash with cold diethyl ether, and dry under vacuum.

## In Vitro Monoamine Transporter Binding Assay

This protocol outlines a general procedure for determining the binding affinity of **N-Methylindan-2-amine hydrochloride** to monoamine transporters.

#### Materials:

- Cell membranes expressing the human norepinephrine transporter (NET), dopamine transporter (DAT), or serotonin transporter (SERT).
- Radioligand specific for each transporter (e.g., [<sup>3</sup>H]nisoxetine for NET).
- **N-Methylindan-2-amine hydrochloride**
- Assay buffer (e.g., Tris-HCl with appropriate salts)
- Scintillation fluid
- 96-well filter plates
- Scintillation counter

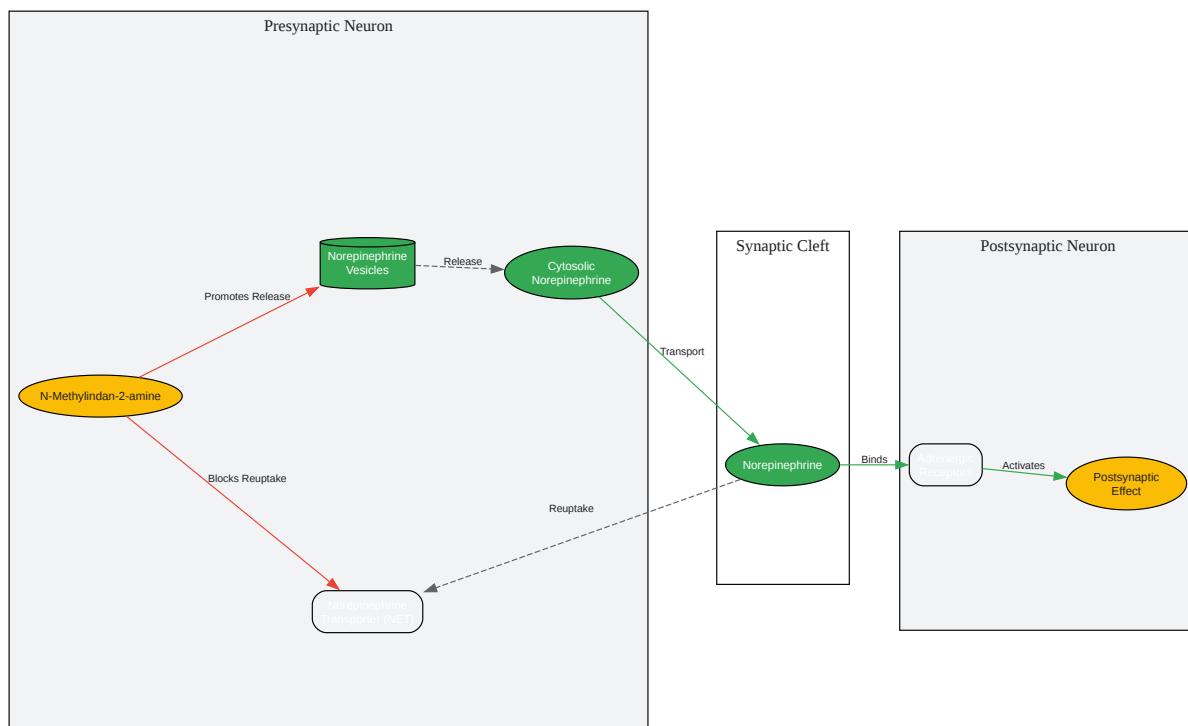
#### Procedure:

- Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of **N-Methylindan-2-amine hydrochloride** in the assay buffer.
- Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow for binding equilibrium.
- Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from unbound radioligand.
- Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
- Scintillation Counting: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

- Data Analysis: Determine the concentration of **N-Methylindan-2-amine hydrochloride** that inhibits 50% of the specific binding of the radioligand ( $IC_{50}$  value). Calculate the  $K_i$  value using the Cheng-Prusoff equation.

## Visualizations

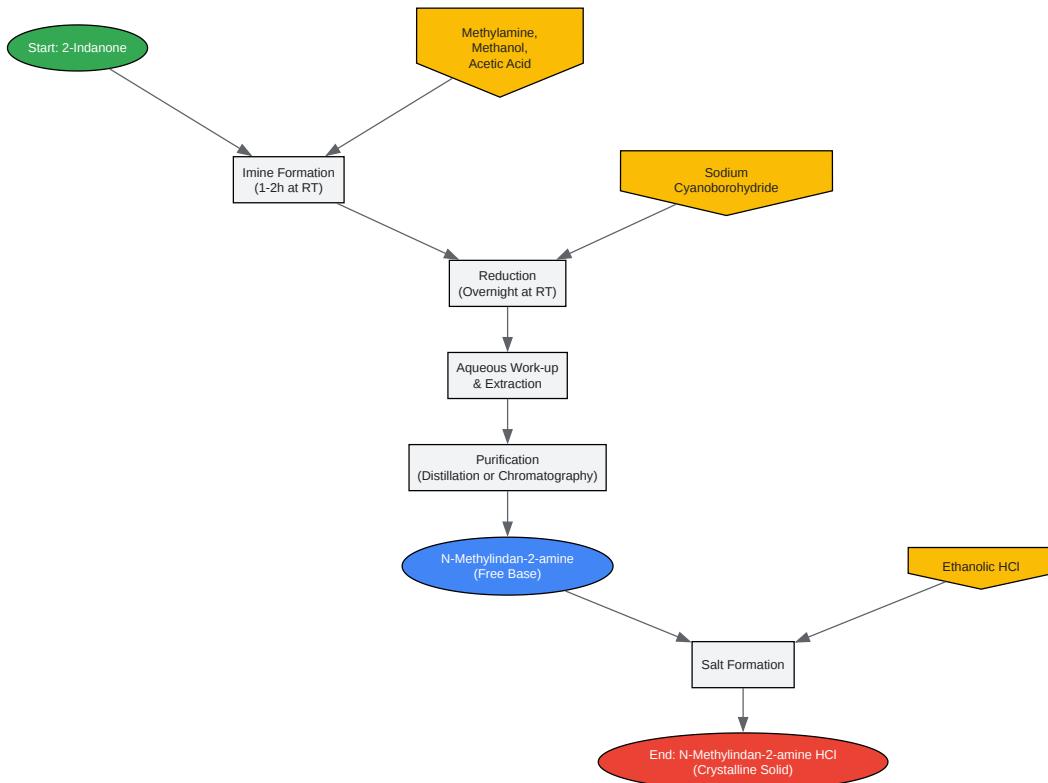
### Signaling Pathway



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Caption: Mechanism of action of N-Methylindan-2-amine at the noradrenergic synapse.

## Experimental Workflow

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Caption: Workflow for the synthesis of **N-Methylindan-2-amine hydrochloride**.

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